methyl 4-oxo-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a][1,4]diazepine-3-carboxylate
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Description
“Methyl 4-oxo-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a][1,4]diazepine-3-carboxylate” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The compound can be synthesized via a cyclocondensation reaction of amino [1,2,4]triazolo[4,3-a]quinoxaline with dimethyl acetylene dicarboxylate (DMAD) in methanol .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The exact structure can be found in chemical databases .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving this compound .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, density, molecular formula, and molecular weight, can be found in chemical databases .Mechanism of Action
Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-oxo-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a][1,4]diazepine-3-carboxylate involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with ethyl chloroformate to form ethyl 2-amino-5-methyl-1,3,4-thiadiazole-3-carboxylate. This intermediate is then reacted with hydrazine hydrate to form 4-amino-5-methyl-2H-1,2,3-triazole. The final step involves the reaction of 4-amino-5-methyl-2H-1,2,3-triazole with methyl chloroformate to form the target compound.", "Starting Materials": [ "2-amino-5-methyl-1,3,4-thiadiazole", "ethyl chloroformate", "hydrazine hydrate", "methyl chloroformate" ], "Reaction": [ "Step 1: React 2-amino-5-methyl-1,3,4-thiadiazole with ethyl chloroformate in the presence of a base such as triethylamine to form ethyl 2-amino-5-methyl-1,3,4-thiadiazole-3-carboxylate.", "Step 2: React ethyl 2-amino-5-methyl-1,3,4-thiadiazole-3-carboxylate with hydrazine hydrate in the presence of a base such as sodium acetate to form 4-amino-5-methyl-2H-1,2,3-triazole.", "Step 3: React 4-amino-5-methyl-2H-1,2,3-triazole with methyl chloroformate in the presence of a base such as triethylamine to form methyl 4-oxo-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a][1,4]diazepine-3-carboxylate." ] } | |
CAS No. |
2167947-50-2 |
Molecular Formula |
C8H10N4O3 |
Molecular Weight |
210.2 |
Purity |
95 |
Origin of Product |
United States |
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